molecular formula C12H9F3N2OS B269525 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine

Katalognummer B269525
Molekulargewicht: 286.27 g/mol
InChI-Schlüssel: AJGXZYXSVJUKBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase B (PKB/Akt) and has been extensively studied for its potential use in cancer therapy.

Wirkmechanismus

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine inhibits the activity of protein kinase B (PKB/Akt) by binding to the ATP-binding pocket of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which include a variety of proteins involved in cell survival, proliferation, and metabolism. Inhibition of PKB/Akt activity leads to the induction of apoptosis in cancer cells and to the sensitization of these cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of other kinases, including glycogen synthase kinase 3 (GSK3) and p70S6 kinase, which are involved in a variety of cellular processes. It has also been shown to inhibit the growth of other types of cancer cells, including breast, lung, and prostate cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine in lab experiments is its potent inhibitory activity against PKB/Akt. This allows researchers to study the effects of PKB/Akt inhibition on various cellular processes and to test the efficacy of this compound in cancer therapy. One limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on 2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine. One direction is to study the effects of this compound on other types of cancer cells and to determine the optimal dosing and administration regimens for its use in cancer therapy. Another direction is to study the effects of this compound on other signaling pathways that are involved in cancer development and progression. Finally, there is a need to develop more potent and selective inhibitors of PKB/Akt that can be used in cancer therapy with fewer side effects.

Wissenschaftliche Forschungsanwendungen

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of protein kinase B (PKB/Akt), a key signaling molecule that promotes cell survival and proliferation. Inhibition of PKB/Akt activity has been shown to induce apoptosis (programmed cell death) in cancer cells and to sensitize them to chemotherapy and radiation therapy.

Eigenschaften

Produktname

2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]pyrimidine

Molekularformel

C12H9F3N2OS

Molekulargewicht

286.27 g/mol

IUPAC-Name

2-methylsulfanyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine

InChI

InChI=1S/C12H9F3N2OS/c1-19-11-16-6-5-10(17-11)18-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3

InChI-Schlüssel

AJGXZYXSVJUKBU-UHFFFAOYSA-N

SMILES

CSC1=NC=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F

Kanonische SMILES

CSC1=NC=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

In THF, a phenoxide was prepared from 3-(trifluoromethyl)phenol (4.54 g, 0.0187×1.5 mol) was mixed with NaH (1.12 g (ca. 60% in mineral oil), 0.0187×1.5 mol), and 4-chloro-2-(methylthio)pyrimidine (Compound No. VII-1) (3.0 g, 0.0187 mol) was added thereto and the mixture was refluxed for about 10 hours. The reaction solution was partitioned between ethyl acetate and aqueous saturated sodium hydrogen carbonate to separate an organic phase. The organic phase was washed with aqueous saturated sodium chloride, dried over anhydrous sodium sulfate and concentrated, then recrystallized from a methanol/water system to obtain the intermediate compound.
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.